molecular formula C20H23F2N3O B2697395 6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2195941-76-3

6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2697395
CAS RN: 2195941-76-3
M. Wt: 359.421
InChI Key: ROZSPNFYEYSNJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyclopropyl group, a difluorophenyl group, a piperidinyl group, and a dihydropyrimidinone group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropyl group might be introduced via a cyclopropanation reaction, while the difluorophenyl group might be introduced via a halogenation reaction . The piperidinyl group could potentially be introduced via a reductive amination or a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the difluorophenyl group would likely participate in π-stacking interactions . The piperidinyl group would add a basic nitrogen to the molecule, and the dihydropyrimidinone group would introduce additional carbonyl and amine functionalities .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the cyclopropyl group could undergo ring-opening reactions under certain conditions, while the difluorophenyl group could participate in electrophilic aromatic substitution reactions . The piperidinyl group could act as a base or a nucleophile, and the dihydropyrimidinone group could participate in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorophenyl group could increase its lipophilicity, while the presence of the piperidinyl group could make it a base . The dihydropyrimidinone group could potentially form hydrogen bonds, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Research has focused on the synthesis and structural analysis of compounds related to 6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one. For instance, studies have shown innovative synthesis methods for 2-aminopyrimidinones and their self-assembly through reactions involving benzaldehyde derivatives, highlighting the significance of H-bonding in these compounds (Bararjanian et al., 2010). Similarly, the synthesis of fluoro-naphthyridines as antibacterial agents shows the influence of cycloalkylamino groups on in vitro and in vivo activity, demonstrating the compound's potential in developing therapeutic agents (Bouzard et al., 1992).

Antibacterial Applications

The compound's derivatives have been explored for antibacterial applications. One study synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, showing potent antibacterial activity, indicating the potential of these compounds in antibacterial drug development (Miyamoto et al., 1987).

Antipsychotic and Antitumor Activities

Further research has explored the antipsychotic and antitumor activities of related compounds. For example, conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors were prepared, evaluated as antipsychotic agents, highlighting the importance of the amine fragment connected to the cyclohexanone structure (Raviña et al., 2000). Additionally, novel O-Mannich bases of dihydropyrimidine-2(1H)-ones were synthesized and showed significant in vitro and in vivo antitumor/anticancer activity, marking a promising direction for cancer treatment research (Venkateshwarlu et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body . If it were a material, its mechanism of action could involve a physical property, such as fluorescence or conductivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were a drug, it could have side effects or toxicities that would need to be evaluated through preclinical and clinical testing . If it were a material, it could have hazards associated with its handling or disposal .

Future Directions

The future directions for research on this compound could be very broad, given its complex structure and the potential for diverse reactivity. Potential areas of interest could include exploring its synthesis and reactivity, investigating its potential uses in medicine or materials science, and studying its physical and chemical properties .

properties

IUPAC Name

6-cyclopropyl-3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-7-15(8-18(22)9-17)11-24-5-3-14(4-6-24)12-25-13-23-19(10-20(25)26)16-1-2-16/h7-10,13-14,16H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSPNFYEYSNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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